molecular formula C23H24F2N2O2 B2409274 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 1286711-03-2

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No. B2409274
CAS RN: 1286711-03-2
M. Wt: 398.454
InChI Key: QFJOVSNSQSYKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H24F2N2O2 and its molecular weight is 398.454. The purity is usually 95%.
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Scientific Research Applications

Development and Diagnostic Applications

Fluorinated Compounds in Medical Imaging

Research on fluorinated derivatives of WAY 100635 has led to the synthesis of compounds with potential applications in medical imaging, particularly in Positron Emission Tomography (PET). One such derivative, [18F]FCWAY, has shown promising results in imaging serotonin 5-HT1A receptors in the brain. These fluorinated compounds exhibit significant brain uptake and specific binding to 5-HT1A receptors, making them valuable for studying neurological conditions and receptor distribution (Lang et al., 1999).

Therapeutic Research

Orexin Receptor Antagonism in Insomnia Treatment

The compound SB-649868, featuring a similar fluorophenyl structure, is under investigation for its role as an orexin 1 and 2 receptor antagonist, highlighting its potential in treating insomnia. The study on its disposition and metabolism in humans provides insights into its pharmacokinetics, supporting its development as a therapeutic agent (Renzulli et al., 2011).

Cancer Treatment through ALK Inhibition

Another study investigates the pharmacokinetics of novel anaplastic lymphoma kinase (ALK) inhibitors, aiming at cancer treatment. The research emphasizes the compound's metabolism and highlights the need for balancing stability in plasma with potency against ALK, showcasing the intricate balance required in the design of effective cancer therapeutics (Teffera et al., 2013).

Mechanistic Insights

Defluorination Inhibition in PET Imaging

A study on disulfiram's ability to inhibit defluorination of 18F-FCWAY demonstrates significant implications for improving PET imaging techniques. By reducing skull radioactivity and enhancing visualization of serotonin 5-HT1A receptors, this research contributes to the optimization of PET imaging for neurological studies (Ryu et al., 2007).

Antimicrobial and Antituberculosis Activity

The development of thiazole-aminopiperidine hybrid analogues demonstrates potential antimicrobial and antituberculosis activity. This research highlights the importance of molecular design in creating effective antimicrobial agents, showcasing the versatility of fluorophenyl compounds in addressing global health challenges (Jeankumar et al., 2013).

properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N2O2/c24-18-7-5-17(6-8-18)23(11-12-23)22(29)26-15-16-9-13-27(14-10-16)21(28)19-3-1-2-4-20(19)25/h1-8,16H,9-15H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJOVSNSQSYKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

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